molecular formula C27H23NO4S2 B4265966 Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate

Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate

Cat. No.: B4265966
M. Wt: 489.6 g/mol
InChI Key: FDVOOHZGCNQNKA-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate is a complex organic compound that belongs to the class of naphthothiophenes This compound is characterized by its unique structure, which includes a naphthothiophene core, a methoxy group, and a thienylcarbonylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Methyl 7-methoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthothiophene derivatives and thiophene-based molecules. Examples include:

Uniqueness

Methyl 7-methoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthothiophene core with a methoxy group and a thienylcarbonylamino substituent sets it apart from other similar compounds.

Properties

IUPAC Name

methyl 7-methoxy-2-[(5-methyl-4-phenylthiophene-3-carbonyl)amino]-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO4S2/c1-15-22(16-7-5-4-6-8-16)20(14-33-15)25(29)28-26-24(27(30)32-3)23-19-11-10-18(31-2)13-17(19)9-12-21(23)34-26/h4-8,10-11,13-14H,9,12H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVOOHZGCNQNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)NC2=C(C3=C(S2)CCC4=C3C=CC(=C4)OC)C(=O)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate
Reactant of Route 5
Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate
Reactant of Route 6
Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate

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